3-(3,3-Difluorocyclobutyl)morpholine 3-(3,3-Difluorocyclobutyl)morpholine
Brand Name: Vulcanchem
CAS No.: 2228736-71-6
VCID: VC4515170
InChI: InChI=1S/C8H13F2NO/c9-8(10)3-6(4-8)7-5-12-2-1-11-7/h6-7,11H,1-5H2
SMILES: C1COCC(N1)C2CC(C2)(F)F
Molecular Formula: C8H13F2NO
Molecular Weight: 177.195

3-(3,3-Difluorocyclobutyl)morpholine

CAS No.: 2228736-71-6

Cat. No.: VC4515170

Molecular Formula: C8H13F2NO

Molecular Weight: 177.195

* For research use only. Not for human or veterinary use.

3-(3,3-Difluorocyclobutyl)morpholine - 2228736-71-6

Specification

CAS No. 2228736-71-6
Molecular Formula C8H13F2NO
Molecular Weight 177.195
IUPAC Name 3-(3,3-difluorocyclobutyl)morpholine
Standard InChI InChI=1S/C8H13F2NO/c9-8(10)3-6(4-8)7-5-12-2-1-11-7/h6-7,11H,1-5H2
Standard InChI Key RBEUNONAARCKCX-UHFFFAOYSA-N
SMILES C1COCC(N1)C2CC(C2)(F)F

Introduction

Structural and Molecular Characteristics

The compound features a morpholine ring (a six-membered saturated heterocycle with one oxygen and one nitrogen atom) fused to a 3,3-difluorocyclobutane moiety. Key structural data include:

PropertyValueSource
Molecular FormulaC₈H₁₃F₂NO
Molecular Weight177.19 g/mol
SMILESC1COCC(N1)C2CC(C2)(F)F
InChI KeyRBEUNONAARCKCX-UHFFFAOYSA-N
Rotatable Bond Count1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

X-ray crystallography and computational modeling confirm the chair conformation of the morpholine ring and the planar geometry of the difluorocyclobutane group, which minimizes steric strain . The fluorine atoms induce electron-withdrawing effects (σₚ ≈ 0.02), subtly altering electronic properties compared to non-fluorinated analogs .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves fluorination and cyclization strategies:

  • Cycloaddition-Fluorination Approach:

    • Dichloroketene undergoes [2+2] cycloaddition with tert-butyl or benzyl vinyl ether to form cyclobutanones, which are fluorinated using Morph-DAST (morpholinylsulfur trifluoride) . For example, 3-(benzyloxy)cyclobutanone reacts with Morph-DAST in dichloromethane to yield 3,3-difluorocyclobutane derivatives .

    • Subsequent deprotection (e.g., hydrogenolysis of benzyl groups) and functionalization with morpholine via nucleophilic substitution or reductive amination complete the synthesis .

  • Reductive Amination:

    • Ethyl 3,3-difluorocyclobutanecarboxylate is hydrolyzed to the carboxylic acid, converted to an amide, and reduced to the amine using LiAlH₄. Reaction with bis(2-chloroethyl)ether under basic conditions forms the morpholine ring .

Example Protocol :

Scalability and Challenges

Multigram synthesis (up to 32 g) has been achieved, though fluorination steps require strict moisture control . Impurities such as over-fluorinated byproducts (e.g., trifluorocyclobutanes) are mitigated using low-temperature (−15°C) reactions .

Applications in Drug Discovery

Kinase Inhibition

The 3,3-difluorocyclobutyl group enhances binding affinity to kinase ATP pockets through hydrophobic interactions and fluorine-mediated hydrogen bonding. Notable examples include:

  • Ivosidenib Analogues: 3-(3,3-Difluorocyclobutyl)morpholine is a key intermediate in synthesizing isonitrile derivatives for IDH1 inhibitors . Substitution at this position improves metabolic stability (CLᵢₙₜ reduced by 40% compared to tert-butyl analogs) .

  • ALK5 Inhibitors: In TGF-β signaling inhibitors, the compound’s rigid structure reduces off-target effects. Derivatives exhibit IC₅₀ values of 11.4–34.6 nM in NIH3T3 cellular assays .

Antiviral Agents

The morpholine ring’s basicity (pKₐ ≈ 7.1) enhances solubility in viral envelope lipid bilayers. In SAR studies, fluorocyclobutyl-morpholine hybrids show EC₅₀ < 1 μM against hepatitis C virus (HCV) NS5A .

PropertyValueMethod
LogD (pH 7.4)1.3Shake-flask HPLC
Water Solubility282 μMNephelometry
Metabolic Stability (HLM)CLᵢₙₜ = 21 μL/min/mgMicrosomal assay
Melting Point92–95°C (distilled)

Safety Notes:

  • Morpholine derivatives are generally corrosive (Skin Corr. 1B) . Handling requires PPE (gloves, goggles) and ventilation.

  • No genotoxicity alerts in Ames tests for related fluorocyclobutanes .

Recent Advances and Future Directions

  • Photoredox Catalysis: Visible-light-mediated C–H functionalization enables direct morpholine ring installation on difluorocyclobutanes, bypassing multi-step sequences .

  • PROTACs: The compound’s sp³-rich structure is being explored in protein degraders targeting BRD4 and EGFR .

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